molecular formula C10H15ClN2O B14130351 N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide CAS No. 89226-36-8

N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide

Katalognummer: B14130351
CAS-Nummer: 89226-36-8
Molekulargewicht: 214.69 g/mol
InChI-Schlüssel: OSWAUHHXPGUOPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide is a chemical compound with the molecular formula C11H16ClN2O It is known for its unique structure, which includes a cyclopentyl ring, a chloro-cyanoethyl group, and an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide typically involves the reaction of cyclopentylamine with 2-chloroacetonitrile under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopentylamine attacks the carbon atom of 2-chloroacetonitrile, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[2-(2-Chloroethyl)cyclopentyl]acetamide
  • N-[2-(2-Cyanoethyl)cyclopentyl]acetamide
  • N-[2-(2-Bromo-2-cyanoethyl)cyclopentyl]acetamide

Uniqueness

N-[2-(2-Chloro-2-cyanoethyl)cyclopentyl]acetamide is unique due to the presence of both chloro and cyano groups, which confer distinct reactivity and potential biological activities compared to its analogs. The combination of these functional groups allows for a wide range of chemical modifications and applications .

Eigenschaften

CAS-Nummer

89226-36-8

Molekularformel

C10H15ClN2O

Molekulargewicht

214.69 g/mol

IUPAC-Name

N-[2-(2-chloro-2-cyanoethyl)cyclopentyl]acetamide

InChI

InChI=1S/C10H15ClN2O/c1-7(14)13-10-4-2-3-8(10)5-9(11)6-12/h8-10H,2-5H2,1H3,(H,13,14)

InChI-Schlüssel

OSWAUHHXPGUOPH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1CCCC1CC(C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.